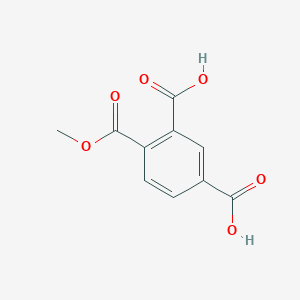
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid, also known as 1-methyl-1,2,4-benzenetricarboxylic acid, is a derivative of trimellitic acid. Trimellitic acid itself is a benzene derivative with three carboxylic acid groups positioned at the 1, 2, and 4 locations on the benzene ring. This compound is a colorless solid and is primarily used in the production of various polymers, resins, and plasticizers .
準備方法
Synthetic Routes and Reaction Conditions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid can be synthesized through the oxidation of 1,2,4-trimethylbenzene. The process involves the catalytic air oxidation of pseudocumene (1,2,4-trimethylbenzene) using a combination of manganese, cobalt, cerium, and titanium in the presence of bromine as the catalyst . The reaction is typically carried out in acetic acid as a solvent under controlled temperature and pressure conditions to achieve high yields.
Industrial Production Methods
In industrial settings, the production of trimellitic acid and its derivatives often involves a similar oxidation process. The crude product obtained from the oxidation is further purified through crystallization and filtration to obtain high-purity trimellitic acid .
化学反応の分析
Types of Reactions
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form trimellitic anhydride.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts, while amidation reactions use amines.
Major Products Formed
Trimellitic Anhydride: Formed through the dehydration of trimellitic acid.
Trimellitic Esters: Formed through esterification reactions with various alcohols.
Trimellitic Amides: Formed through amidation reactions with amines.
科学的研究の応用
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various polymers and resins.
Biology: Utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Employed in the production of plasticizers, coatings, and adhesives.
作用機序
The mechanism of action of trimellitic acid 1-methyl involves its interaction with various molecular targets and pathways. In oxidative degradation processes, the compound undergoes reactions with hydroxyl radicals generated through electro-Fenton technology, leading to its mineralization . The presence of carboxylic acid groups allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and industrial applications.
類似化合物との比較
Similar Compounds
Hemimellitic Acid: Benzene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Mellitic Acid: Benzene-1,2,3,4,5,6-hexacarboxylic acid.
Uniqueness
4-Methoxycarbonylbenzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. Its ability to form various derivatives, such as anhydrides, esters, and amides, makes it a valuable compound in multiple fields of research and industry.
特性
CAS番号 |
13912-71-5 |
|---|---|
分子式 |
C10H8O6 |
分子量 |
224.17 g/mol |
IUPAC名 |
4-methoxycarbonylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C10H8O6/c1-16-10(15)6-3-2-5(8(11)12)4-7(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14) |
InChIキー |
OCOWBXQVZRSXRZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
正規SMILES |
COC(=O)C1=C(C=C(C=C1)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















